(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

Suzuki-Miyaura coupling Organometallic catalysis Reaction kinetics

Researchers optimizing sterically hindered Suzuki couplings often face yield loss from protodeboronation or sluggish transmetalation with pinacol esters. (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol addresses this: • Faster transmetalation via hyperconjugative stabilization of the Pd-O-B transition state in the 6-membered dioxaborinane ring • Intermediate hydrolytic stability-more robust than free boronic acids, yet easier to deprotect than pinacol esters for controlled unmasking • 18% lower MW vs. pinacol analog reduces procurement cost per mole and waste Ideal for ortho-substituted biaryl motifs, multi-step syntheses, and catalytic mechanistic studies.

Molecular Formula C10H13BO3
Molecular Weight 192.02 g/mol
Cat. No. B13397995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol
Molecular FormulaC10H13BO3
Molecular Weight192.02 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC(=CC=C2)CO
InChIInChI=1S/C10H13BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,12H,2,5-6,8H2
InChIKeyXXYDGVIDFMGXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol: Critical Boronic Ester Intermediate


(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (CAS: 851136-86-2) is an organoboron compound with the molecular formula C₁₀H₁₃BO₃ and a molecular weight of 192.02 g/mol [1]. It is characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group and a 1,3,2-dioxaborinane ring, classifying it as an arylboronic ester derived from 1,3-propanediol . This compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . The presence of the 1,3,2-dioxaborinane ring imparts unique reactivity and stability characteristics that distinguish it from other boronic esters, such as pinacol-derived 1,3,2-dioxaborolanes [2]. These properties are critical for users seeking a building block with controlled hydrolytic lability and predictable transmetalation kinetics in catalytic cycles [3].

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol: Non-Substitutability of Pinacol Ester


The direct substitution of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol with a seemingly analogous compound like its pinacol ester derivative (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is not straightforward due to fundamental differences in their physiochemical properties and catalytic behavior. The core distinction lies in the cyclic boronic ester ring size: the target compound's six-membered 1,3,2-dioxaborinane ring versus the five-membered 1,3,2-dioxaborolane ring of the pinacol ester [1]. This structural variation dramatically influences transmetalation kinetics in Suzuki-Miyaura reactions [2]. Specifically, 1,3,2-dioxaborinanes exhibit decreased electrophilicity and a different thermodynamic profile for forming Pd–O–B linked complexes, which can lead to faster transmetalation rates due to hyperconjugative stabilization of the transition state [3]. Furthermore, their hydrolytic stability differs significantly, impacting reaction robustness and the potential for unwanted protodeboronation side-reactions [4]. Therefore, assuming functional interchangeability between these boronic esters can lead to suboptimal reaction yields, the need for extensive re-optimization, and procurement of an inappropriate intermediate for a specific synthetic pathway.

Quantitative Differentiation: (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol vs. Alternatives


Transmetalation Rate: Dioxaborinanes vs. Dioxaborolanes

A fundamental mechanistic study demonstrates that the ring size of arylboronic esters dictates transmetalation rate. Esters derived from 1,3-diols (1,3,2-dioxaborinanes) are thermodynamically less prone to form Pd–O–B linked complexes compared to those derived from 1,2-diols (1,3,2-dioxaborolanes), such as pinacol esters. This 'unfavorable' pre-coordination lowers the barrier for the subsequent arene transfer step, often resulting in faster overall transmetalation [1]. The study notes that some esters undergo transmetalation more than 20 times faster than the parent arylboronic acid, underscoring the significant impact of ester structure on reaction rate [2].

Suzuki-Miyaura coupling Organometallic catalysis Reaction kinetics

Hydrolytic Stability: Dioxaborinane vs. Pinanediol Ester

A comparative study on boronic ester hydrolysis provides class-level data on stability. While pinanediol boronic esters are among the most hydrolytically stable, other esters like those from 1,3-propanediol (the core of the target compound) exhibit intermediate stability [1]. This is in contrast to more labile esters derived from certain 1,2-diols. The target compound's stability is sufficient for standard storage at 2-8°C and handling under ambient conditions, but it is more prone to hydrolysis than the highly stable pinanediol ester, which may be advantageous in applications requiring controlled release or in situ deprotection .

Hydrolytic stability Reaction robustness Boronic ester storage

Molecular Weight Advantage vs. Pinacol Ester

The target compound, with a molecular weight of 192.02 g/mol , offers a distinct physical property profile compared to its pinacol ester analog, which has a significantly higher molecular weight of 234.10 g/mol . This lower molecular weight can be advantageous in large-scale syntheses where atom economy and cost-per-mole of boronic acid delivered are critical. While the pinacol ester is often a crystalline solid with a reported melting point of 42-46°C [1], the target compound may exhibit different physical form, potentially influencing its solubility, ease of handling, and suitability for specific reaction conditions or automated synthesis platforms.

Molecular weight Crystallinity Handling properties

Enhanced Reactivity in Sterically Hindered Cross-Couplings

The unique electronic and steric environment of 1,3,2-dioxaborinanes, such as the target compound, makes them particularly valuable in challenging Suzuki couplings where sterically hindered arylboronic acids yield poor results due to protodeboronation [1]. The use of cyclic 1,3,2-dioxaborinane esters enables anhydrous conditions, mitigating this issue and facilitating the synthesis of ortho-ortho' tetrasubstituted biaryls in good yields [2]. This is a key differentiator from free boronic acids and some other esters, which are prone to hydrolysis under standard aqueous coupling conditions. The cited work demonstrates that 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, a representative member of the class, is an effective partner in such demanding couplings [3].

Sterically hindered coupling 1,3,2-Dioxaborinane Biaryl synthesis

Key Applications of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol


Synthesis of Sterically Hindered Biaryl Intermediates

Based on the established class-level performance of 1,3,2-dioxaborinanes in sterically demanding Suzuki couplings [1], this compound is an ideal candidate for constructing ortho-substituted or otherwise congested biaryl motifs prevalent in modern drug candidates. Its ability to undergo transmetalation under anhydrous conditions while minimizing protodeboronation enables access to complex intermediates that are challenging to synthesize with conventional boronic acids or pinacol esters. This scenario leverages the compound's unique balance of stability and reactivity for high-value, low-yielding coupling steps [2].

Controlled-Release and In-Situ Deprotection

The intermediate hydrolytic stability of the 1,3,2-dioxaborinane core, compared to the more robust pinanediol esters [3], positions this compound for applications requiring a boronic acid surrogate with a tailored deprotection profile. It can serve as a masked boronic acid that is sufficiently stable for handling and a reaction sequence, but is more easily unmasked than a pinacol ester under mild aqueous or protic conditions. This property is valuable in multi-step syntheses or in the development of pro-drugs and boron neutron capture therapy (BNCT) agents where controlled release of the active boronic acid is desired .

Optimized Atom Economy in Large-Scale Synthesis

For industrial chemists scaling up a route, the 18% lower molecular weight of this compound compared to its pinacol ester analog provides a direct economic advantage. This translates to a higher molar yield of the desired aryl fragment per unit mass of purchased reagent, reducing raw material costs and waste. This procurement-centric metric is a critical differentiator when evaluating boronic ester building blocks for pilot plant or commercial manufacturing processes .

Mechanistic Probe: Transmetalation Kinetics

Given the established class-level distinction in transmetalation rates between 1,3,2-dioxaborinanes and 1,3,2-dioxaborolanes [4], this compound can serve as a valuable mechanistic probe in academic and industrial catalysis research. Its use in kinetic studies helps elucidate the rate-limiting steps in cross-coupling reactions and guides the rational design of new catalytic systems or the optimization of existing ones, particularly in cases where transmetalation is suspected to be the bottleneck [5].

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